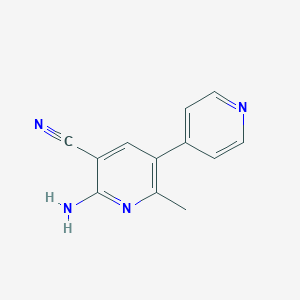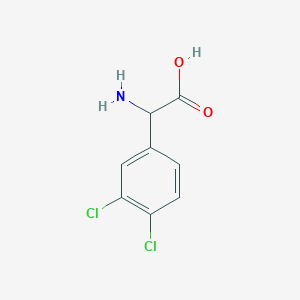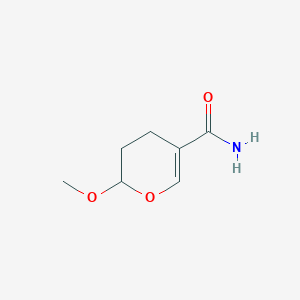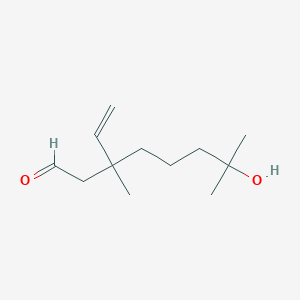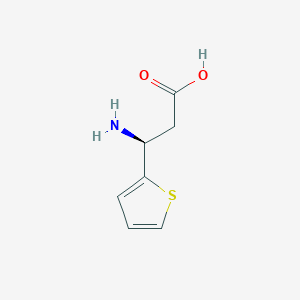![molecular formula C25H35NO4 B145347 [(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate CAS No. 135588-56-6](/img/structure/B145347.png)
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” is a complex organic compound that features a cyclohexyl group, a morpholinylcarbonyl group, and a phenylcyclopropanecarboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” typically involves multiple steps:
Formation of the Cyclohexyl Group: This can be achieved through the hydrogenation of aromatic compounds or via cyclization reactions.
Introduction of the Morpholinylcarbonyl Group: This step may involve the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Formation of the Phenylcyclopropanecarboxylate Group: This can be synthesized through cyclopropanation reactions involving diazo compounds and alkenes in the presence of metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinylcarbonyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and alcohols.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted morpholinylcarbonyl derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.
Morpholinylcarbonyl Derivatives: Compounds with similar morpholinylcarbonyl groups.
Phenylcyclopropanecarboxylate Derivatives: Compounds with similar phenylcyclopropanecarboxylate groups.
Uniqueness
The uniqueness of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
135588-56-6 |
|---|---|
Formule moléculaire |
C25H35NO4 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1 |
Clé InChI |
WCVZLIYUMIYTFG-CHWXNYRKSA-N |
SMILES isomérique |
C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Synonymes |
2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester 2-MCPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


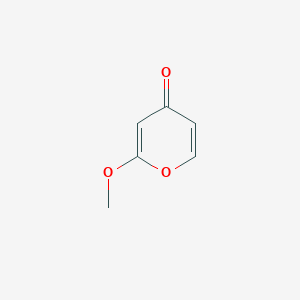
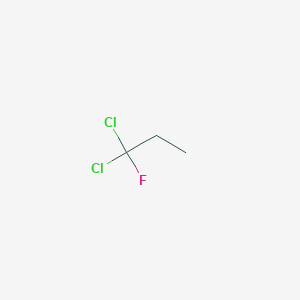
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
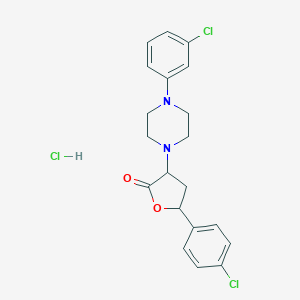
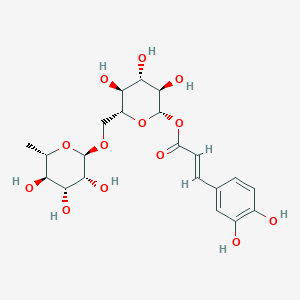
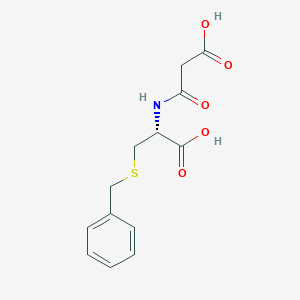

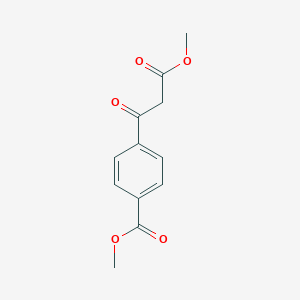
![6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid](/img/structure/B145279.png)
